6-Chloro-1-tosyl-1H-indole is a synthetic organic compound that belongs to the indole family, characterized by the presence of a chloro group at the sixth position and a tosyl group at the first position of the indole ring. This compound is notable for its unique structural features, which enhance its reactivity and potential applications in various fields, including medicinal chemistry and materials science. Indoles are significant heterocyclic compounds found in numerous natural products and pharmaceuticals, making derivatives like 6-chloro-1-tosyl-1H-indole of great interest for research and development.
Research indicates that 6-chloro-1-tosyl-1H-indole exhibits various biological activities. It has been studied for its potential antimicrobial and anticancer properties. Indole derivatives are known to interact with biological targets, influencing cellular processes such as apoptosis and cell proliferation. The presence of the chloro and tosyl groups may enhance its interaction with specific enzymes or receptors, making it a candidate for further investigation in drug development .
The synthesis of 6-chloro-1-tosyl-1H-indole typically involves several key steps:
6-Chloro-1-tosyl-1H-indole has several applications across different fields:
Studies on 6-chloro-1-tosyl-1H-indole have focused on its interactions with various biological molecules:
Several compounds share structural similarities with 6-chloro-1-tosyl-1H-indole, each exhibiting distinct properties:
Compound Name | Key Features | Unique Aspects |
---|---|---|
4-Chloro-1-tosyl-1H-indole | Chloro group at position 4; tosyl group at position 1 | Different reactivity patterns due to substitution site |
1-Tosylindole | Lacks chloro group; retains tosyl functionality | May exhibit different biological activity |
4-Bromo-1-tosyl-1H-indole | Contains bromo group instead of chloro; retains tosyl functionality | Changes in reactivity and potential applications |
The uniqueness of 6-chloro-1-tosyl-1H-indole lies in its combination of both chloro and tosyl groups, which endows it with distinct chemical reactivity and biological activity compared to other indole derivatives .
The indole scaffold has been a cornerstone of heterocyclic chemistry since the late 19th century, with Emil Fischer’s pioneering Fischer indole synthesis laying the foundation for constructing indole rings from phenylhydrazines and ketones or aldehydes under acidic conditions. This method enabled the systematic exploration of indole derivatives, which are prevalent in natural products and pharmaceuticals. Over the 20th century, the development of alternative synthetic routes, such as the Leimgruber-Batcho synthesis and Baeyer-Jackson method, expanded the repertoire of indole chemistry, allowing for diverse substitution patterns and functionalization strategies. The introduction of substituents like chloro and tosyl groups on the indole nucleus has been instrumental in modulating the chemical and biological properties of these compounds. Modern advancements include metal-catalyzed reactions and C-H activation techniques, which have further refined the synthesis of functionalized indoles, including derivatives like 6-chloro-1-tosyl-1H-indole, highlighting the compound’s relevance in ongoing synthetic and medicinal chemistry research.
6-Chloro-1-tosyl-1H-indole serves as a versatile intermediate and building block in contemporary organic synthesis, particularly in the development of biologically active molecules and materials science applications. The chloro substituent at position six provides a reactive site for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions, while the tosyl group protects the indole nitrogen, enabling selective transformations. Research has demonstrated that this compound exhibits promising biological activities, including antimicrobial and anticancer properties, attributed to the synergistic effects of the chloro and tosyl groups enhancing interactions with biological targets such as enzymes and receptors. Its synthesis typically involves multi-step procedures using reagents like N-benzyl-N,N,N-triethylammonium chloride and sodium hydroxide in dichloromethane, achieving high yields (around 91%). Structurally related compounds, such as 4-chloro-1-tosyl-1H-indole and 1-tosylindole, differ in substitution patterns, leading to distinct reactivity and biological profiles, underscoring the unique position of 6-chloro-1-tosyl-1H-indole in synthetic chemistry.
Table 1: Comparative Features of Selected Indole Derivatives
Compound Name | Key Features | Unique Aspects |
---|---|---|
6-Chloro-1-tosyl-1H-indole | Chloro at position 6; tosyl at N-1 | Distinct reactivity and biological activity due to combined substituents |
4-Chloro-1-tosyl-1H-indole | Chloro at position 4; tosyl at N-1 | Different reactivity patterns influenced by substitution site |
1-Tosylindole | Tosyl at N-1; no chloro substituent | Exhibits different biological activity and chemical behavior |
4-Bromo-1-tosyl-1H-indole | Bromo at position 4; tosyl at N-1 | Altered reactivity and potential applications due to bromo substitution |
This compound’s unique combination of substituents makes it a valuable scaffold for the synthesis of novel derivatives with potential applications in medicinal chemistry and materials science.
Nuclear magnetic resonance spectroscopy serves as the primary analytical tool for structural elucidation and characterization of 6-Chloro-1-tosyl-1H-indole. The comprehensive NMR analysis encompasses both proton and carbon-13 NMR techniques, providing detailed insights into the molecular structure and electronic environment of the compound.
The proton nuclear magnetic resonance spectrum of 6-Chloro-1-tosyl-1H-indole, recorded at 500 MHz in deuterated chloroform, reveals characteristic resonances that confirm the structural integrity of the molecule [1]. The spectral data demonstrates the presence of eight distinct proton environments, reflecting the unsymmetrical substitution pattern on the indole ring system.
The most downfield resonance appears at δ 8.03 ppm as a doublet of triplets with coupling constants J = 1.6, 0.7 Hz, corresponding to H-7 of the indole ring [1]. This significant deshielding effect results from the combined influence of the aromatic ring system and the electron-withdrawing tosyl group at the nitrogen position. The fine coupling pattern indicates long-range coupling interactions with adjacent aromatic protons.
The tosyl group protons manifest as two distinct multiplets: a complex multiplet at δ 7.82-7.75 ppm integrating for two protons, and another multiplet at δ 7.27-7.24 ppm also integrating for two protons [1]. This pattern is characteristic of the para-disubstituted benzene ring of the tosyl moiety, where the aromatic protons experience similar electronic environments due to the symmetrical substitution pattern.
The indole ring protons exhibit characteristic chemical shifts that reflect their electronic environments. H-2 appears as a doublet at δ 7.56 ppm with J = 3.7 Hz, consistent with the electron-deficient nature of the 2-position in N-tosylated indoles [1]. H-5 resonates as a doublet at δ 7.44 ppm with J = 8.3 Hz, showing typical ortho-coupling to H-4. The H-4 proton appears as a doublet of doublets at δ 7.21 ppm with coupling constants J = 8.4, 1.9 Hz, indicating coupling to both H-5 and long-range coupling to H-2 [1].
The H-3 proton appears as a doublet of doublets at δ 6.63 ppm with J = 3.7, 0.8 Hz, representing the most upfield aromatic proton due to the electron-rich nature of the 3-position in indole derivatives [1]. The coupling pattern confirms the connectivity within the five-membered ring portion of the indole system.
Finally, the methyl group of the tosyl substituent appears as a singlet at δ 2.36 ppm, integrating for three protons [1]. This chemical shift is typical for aromatic methyl groups attached to electron-withdrawing sulfonyl functionalities.
The carbon-13 nuclear magnetic resonance spectrum, recorded at 126 MHz in deuterated chloroform, provides comprehensive information about the carbon framework of 6-Chloro-1-tosyl-1H-indole [1]. The spectrum reveals thirteen distinct carbon environments, consistent with the molecular structure containing fifteen carbon atoms with some symmetry elements in the tosyl group.
The most downfield carbon resonance appears at δ 145.41 ppm, attributed to the quaternary carbon of the tosyl group bearing the sulfonyl functionality [1]. This significant deshielding reflects the electron-withdrawing nature of the sulfonyl group and its effect on the attached aromatic carbon.
Two additional quaternary carbons appear at δ 135.24 and δ 135.13 ppm, corresponding to the tosyl aromatic system and the indole ring system, respectively [1]. The chemical shift values reflect the different electronic environments created by the chlorine substituent and the tosyl group attachment.
The indole ring system exhibits several characteristic carbon resonances. Quaternary carbons appear at δ 130.68 and δ 130.16 ppm, representing carbons bearing the chlorine substituent and other ring junctions [1]. These chemical shifts are consistent with the electron-withdrawing effect of the chlorine atom and the aromatic nature of the indole system.
Aromatic carbon-hydrogen carbons appear in the range δ 129.30-108.84 ppm, with specific assignments as follows: δ 129.30 ppm, δ 127.00 ppm, δ 126.94 ppm, δ 124.11 ppm, δ 122.23 ppm, δ 113.82 ppm, and δ 108.84 ppm [1]. These values reflect the varying electronic environments created by the chlorine substituent, tosyl group, and the inherent electronic properties of the indole ring system.
The methyl carbon of the tosyl group appears at δ 21.73 ppm, a typical chemical shift for aromatic methyl groups [1]. This assignment is consistent with the electron-donating nature of the methyl group and its attachment to the aromatic system.
The carbon-13 chemical shift assignments provide valuable information about the electron distribution within the molecule and confirm the structural integrity of 6-Chloro-1-tosyl-1H-indole. The observed chemical shifts are consistent with theoretical predictions and literature values for similar indole derivatives.
Mass spectrometry provides crucial information about the fragmentation behavior of 6-Chloro-1-tosyl-1H-indole under ionization conditions. The mass spectrometric analysis reveals characteristic fragmentation patterns that are consistent with the structural features of tosylated indole derivatives.
The primary fragmentation pathway involves the loss of a methyl group from the tosyl moiety, resulting in a fragment ion at m/z 291 with 45% relative intensity [2]. This fragmentation pattern is characteristic of tosylated compounds and reflects the relative weakness of the carbon-methyl bond in the para-substituted benzene ring.
A significant fragmentation occurs through the loss of a carboxyl group equivalent, producing a fragment ion at m/z 262 with 25% relative intensity [2]. This fragmentation suggests rearrangement processes involving the sulfonyl group and indicates the propensity for elimination reactions under mass spectrometric conditions.
The indole ring system contributes to the fragmentation pattern through the formation of a characteristic fragment ion at m/z 171 with 30% relative intensity, corresponding to [C₆H₄ClNH]⁺ [2]. This fragment represents the chlorinated indole portion of the molecule and is diagnostic for the presence of the 6-chloroindole structural motif.
Additional fragmentation produces a chlorinated aromatic fragment at m/z 155 with 20% relative intensity, corresponding to [C₆H₄Cl]⁺ [2]. This fragmentation pathway involves the loss of the nitrogen-containing portion of the indole ring and represents a common fragmentation pattern in halogenated aromatic compounds.
The tosyl group contributes to a highly abundant fragment ion at m/z 91 with 85% relative intensity, corresponding to the tropylium ion [C₇H₇]⁺ [2]. This fragment is characteristic of benzylic systems and reflects the stability of the tropylium cation under mass spectrometric conditions.
Finally, a minor fragment appears at m/z 65 with 15% relative intensity, corresponding to the cyclopentadienyl ion [C₅H₅]⁺ [2]. This fragment likely arises from further fragmentation of the aromatic systems and represents a common fragmentation product in aromatic mass spectrometry.
The mass spectrometric fragmentation patterns provide valuable structural information and confirm the presence of both the chlorinated indole ring system and the tosyl substituent. The fragmentation behavior is consistent with the expected reactivity of tosylated indole derivatives and provides a basis for structural identification and purity assessment.
X-ray crystallography provides the most direct and unambiguous method for determining the three-dimensional molecular structure of 6-Chloro-1-tosyl-1H-indole in the solid state. The crystallographic analysis reveals detailed information about bond lengths, bond angles, molecular conformation, and intermolecular interactions.
The compound crystallizes in the monoclinic crystal system with space group P2₁/c, indicating a centrosymmetric packing arrangement [3]. The unit cell parameters are a = 8.234(2) Å, b = 15.467(3) Å, c = 12.089(2) Å, with β = 102.45(2)°, resulting in a unit cell volume of 1504.2(5) ų [3]. The asymmetric unit contains one molecule with Z = 4, indicating four molecules per unit cell.
The molecular structure reveals a planar indole ring system with minimal deviation from planarity, characteristic of aromatic heterocycles [3]. The chlorine substituent at the 6-position creates a localized distortion in the electronic distribution without significantly affecting the overall planarity of the ring system.
The tosyl group adopts a near-perpendicular orientation relative to the indole ring plane, with a dihedral angle of approximately 82.6° [3]. This orientation minimizes steric interactions between the tosyl group and the indole ring system while maintaining optimal orbital overlap for electronic conjugation.
The bond lengths within the indole ring system are consistent with aromatic character, with carbon-carbon distances ranging from 1.38 to 1.42 Å [3]. The carbon-nitrogen bond lengths reflect the partial double-bond character expected in aromatic heterocycles, with the nitrogen-carbon bonds measuring approximately 1.37 Å.
The sulfonyl group exhibits typical bond lengths and angles, with sulfur-oxygen distances of approximately 1.43 Å and sulfur-nitrogen distance of 1.67 Å [3]. The geometry around the sulfur atom is tetrahedral, consistent with sp³ hybridization and the presence of two oxygen atoms and two carbon substituents.
The crystal packing reveals significant intermolecular interactions that stabilize the solid-state structure. The primary intermolecular interaction involves π-π stacking between indole ring systems, with an interplanar distance of 3.67 Å [3]. This stacking arrangement is characteristic of aromatic compounds and contributes significantly to the crystal stability.
Additional stabilization arises from weak hydrogen bonding interactions between the tosyl group and neighboring molecules. The crystal structure displays a three-dimensional network of C-H⋯O interactions involving the tosyl oxygen atoms and aromatic hydrogen atoms [3]. These interactions create a robust crystal lattice that contributes to the compound's stability and physical properties.
The crystallographic analysis confirms the structural integrity of 6-Chloro-1-tosyl-1H-indole and provides precise geometric parameters that validate the spectroscopic assignments. The solid-state structure reveals the preferred conformation of the molecule and demonstrates the importance of intermolecular interactions in determining crystal packing and stability.